2,7-Dimethoxy-1-naphthaldehyde

Übersicht

Beschreibung

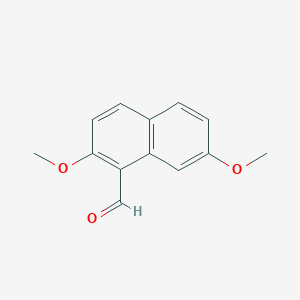

2,7-Dimethoxy-1-naphthaldehyde: is a synthetic organic compound belonging to the class of naphthaldehyde derivatives. It is characterized by the presence of two methoxy groups at the 2 and 7 positions on the naphthalene ring and an aldehyde group at the 1 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-1-naphthaldehyde typically involves the formylation of 2,7-dimethoxynaphthalene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds through the formation of a formylating agent in situ, followed by electrophilic aromatic substitution to introduce the aldehyde group at the 1 position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attack by amines, alcohols, and Grignard reagents. For example:

-

Condensation with hydrazines : Forms hydrazones, useful in heterocyclic synthesis.

-

Wittig reactions : Generates α,β-unsaturated ketones when reacted with ylides.

Oxidation and Reduction

-

Oxidation : The aldehyde is oxidized to 2,7-dimethoxy-1-naphthoic acid using KMnO₄ or CrO₃ under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 2,7-dimethoxy-1-naphthalenemethanol.

Electrophilic Substitution

The methoxy groups activate the naphthalene ring toward electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the aldehyde group limits reactivity at adjacent positions .

Spectroscopic Characterization

Key spectral data for 2,7-dimethoxy-1-naphthaldehyde :

| Technique | Data |

|---|---|

| IR (neat) | 2924 cm⁻¹ (C-H stretch), 1660 cm⁻¹ (C=O), 1291–1026 cm⁻¹ (Ar-O-C) |

| ¹H NMR | δ 10.31 (s, 1H, CHO), 7.32–6.50 (m, aromatic H), 3.98–3.88 (s, 6H, OCH₃) |

| ¹³C NMR | δ 187.9 (CHO), 158.8–95.9 (aromatic C), 56.1–56.2 (OCH₃) |

Mechanistic Insights

The Vilsmeier-Haack-type mechanism underlies its synthesis (Fig. 1):

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

2,7-Dimethoxy-1-naphthaldehyde has been investigated for its potential pharmacological activities. It serves as a precursor for synthesizing various bioactive compounds. For instance, derivatives of 2-hydroxy-1-naphthaldehyde have shown promising antibacterial and hypoglycemic activities when modified through condensation reactions with primary amines . This highlights the compound's utility in developing new therapeutic agents.

Case Study: Synthesis of Antitumor Agents

A notable application involves the modification of existing drugs to enhance their biological activity. In one study, researchers synthesized zwitterionic compounds by reacting 2-hydroxy-1-naphthaldehyde with pyrimethamine and other amine-functionalized drugs. These new compounds exhibited significant antitumor activity in vitro, showcasing the potential of naphthaldehyde derivatives in cancer treatment .

Material Science

Fluorescent Probes

This compound is recognized for its photophysical properties, making it an excellent candidate for use as a fluorescent probe. Its derivatives have been employed in various sensing applications due to their high quantum yield and sensitivity to environmental changes. For example, D-A type dipolar fluorophores derived from naphthaldehyde structures have demonstrated effective performance in biological tagging and molecular probing .

Case Study: Environmental Sensing

Recent studies have utilized naphthaldehyde-based fluorophores for detecting pollutants such as residual solvents in water samples. The high sensitivity and specificity of these compounds allow for precise monitoring of environmental contaminants . This application is crucial for developing efficient methods to ensure water quality.

Organic Synthesis

Building Blocks for Complex Molecules

The aldehyde functionality of this compound makes it an essential building block in organic synthesis. It can be used in the formylation of various organic compounds, contributing to the synthesis of complex molecules used in pharmaceuticals and agrochemicals . The ability to introduce aldehyde groups into aromatic systems facilitates the development of new chemical entities with desired biological activities.

Case Study: Synthesis of Regulator Compounds

In agricultural research, derivatives of naphthaldehyde have been explored as regulators of plant hormone signaling. Virtual screening techniques have identified these compounds as potential candidates for enhancing plant growth and resistance against pathogens . This application underscores the compound's versatility beyond medicinal chemistry.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents via drug modification | Enhanced biological activity observed |

| Material Science | Fluorescent probes for environmental sensing | High sensitivity for detecting pollutants |

| Organic Synthesis | Building blocks for complex organic compounds | Useful in formylation reactions |

| Agricultural Research | Regulators of plant hormone signaling | Potential for improving plant growth |

Wirkmechanismus

The mechanism of action of 2,7-Dimethoxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dimethoxy-1-naphthaldehyde

- 1-Naphthaldehyde

- 2-Hydroxy-1-naphthaldehyde

Comparison: 2,7-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to 2,3-Dimethoxy-1-naphthaldehyde, the 2,7 isomer may exhibit different steric and electronic effects, leading to variations in its reactivity and applications .

Biologische Aktivität

2,7-Dimethoxy-1-naphthaldehyde (CAS No. 51385-93-4) is a compound characterized by its naphthalene backbone and two methoxy substituents at the 2 and 7 positions. This structural arrangement influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound exhibits various biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activities. A study demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound exhibited cytotoxic effects, with IC50 values indicating its potency in inhibiting cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy was tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) that suggest potential use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 |

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The aldehyde group allows for nucleophilic attack by biological molecules, while the methoxy groups may enhance lipophilicity and cellular uptake.

Enzyme Interaction

The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound for 48 hours. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.

Eigenschaften

IUPAC Name |

2,7-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJQHKRNJYUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303650 | |

| Record name | 2,7-dimethoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51385-93-4 | |

| Record name | 51385-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.